5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Description

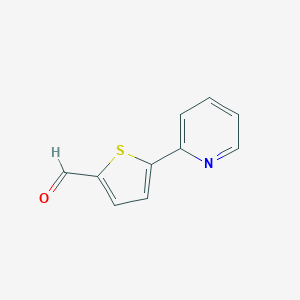

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGVVFZWHTULBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345516 | |

| Record name | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132706-12-8 | |

| Record name | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Introduction

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a heterocyclic organic compound that incorporates both a pyridine and a thiophene ring.[1] Its chemical structure, featuring these two key aromatic systems and a reactive aldehyde group, makes it a valuable building block in the fields of medicinal chemistry and materials science. The pyridine and thiophene moieties are well-known pharmacophores present in numerous biologically active compounds, and the aldehyde functional group provides a versatile handle for further synthetic modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical Properties and Data

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is characterized by the following physicochemical properties.

| Property | Value |

| CAS Number | 132706-12-8[1][2][3][4] |

| Molecular Formula | C₁₀H₇NOS[1][2][3][4] |

| Molecular Weight | 189.23 g/mol [1][4] |

| IUPAC Name | 5-pyridin-2-ylthiophene-2-carbaldehyde[1] |

| Synonyms | 5-(2-Pyridinyl)-2-thiophenecarbaldehyde, 5-(Pyridin-2-yl)thiophene-2-carboxaldehyde[1][2] |

| Appearance | Orange crystalline powder[4] |

| Melting Point | 122-125 °C[3][4] |

| Boiling Point | 356.1 °C at 760 mmHg[3][4] |

| Density | 1.269 g/cm³[3][4] |

| SMILES | C1=CC=NC(=C1)C2=CC=C(S2)C=O[1][5] |

Synthesis

A novel and efficient method for the synthesis of thiophene-2-carbaldehydes involves the skeletal editing of pyridines. This approach utilizes a C-N to C-S atom swap through an addition of nucleophiles, ring-opening, and ring-closing (ANRORC) process.[6][7][8][9]

Experimental Protocol: Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes[7]

This protocol describes a general procedure for the transformation of pyridines into thiophene-2-carbaldehydes.

Materials:

-

Zincke salt (derived from the corresponding pyridine)

-

Chloroform (CHCl₃)

-

Pyrrolidine

-

Elemental sulfur (S₈)

-

Potassium tert-butoxide (KOtBu)

-

Dimethylsulfoxide (DMSO)

Procedure:

-

To a 20 mL flask equipped with a stir bar, add the Zincke salt (0.1 mmol) and 1.0 mL of chloroform.

-

Add pyrrolidine (20.5 μL, 0.25 mmol, 2.5 equivalents) dropwise to the solution.

-

Allow the resulting solution to react at 25 °C for 1 hour.

-

Remove the solvent under reduced pressure.

-

To the residue, add elemental sulfur (S₈, 51.2 mg, 0.2 mmol, 2.0 equivalents), potassium tert-butoxide (11.2 mg, 0.1 mmol, 1.0 equivalent), and 1 mL of dimethylsulfoxide (DMSO) in the air.[7]

-

Stir the resulting solution at 100 °C for 12 hours.[7]

-

Upon completion, the reaction mixture can be worked up and the product purified using standard laboratory techniques (e.g., column chromatography).

Caption: Synthetic workflow for the skeletal editing of pyridines.

Applications and Biological Significance

The thiophene-pyridine scaffold is a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[10] Derivatives of thiophene and pyridine have demonstrated a variety of pharmacological activities, suggesting that 5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a promising starting material for drug discovery programs.[10][11]

-

Anticancer and Antioxidant Properties: Numerous thiophene derivatives have been explored for their potential as anticancer and antioxidant agents.[10][12]

-

Antimicrobial Activity: Thiophene derivatives are known to exhibit antibacterial and antifungal properties.[12][13]

-

Enzyme Inhibition: The structural motifs within 5-(Pyridin-2-yl)thiophene-2-carbaldehyde are found in various enzyme inhibitors.[10]

-

Intermediate for Complex Molecules: The aldehyde group serves as a versatile point for chemical modification, allowing for the synthesis of more complex molecules such as thiosemicarbazones, which have shown antitumor activity.[10][14][15]

-

Materials Science: Thiophene-based compounds are utilized in the development of organic semiconductors and conductive polymers.[13][16]

The exploration of the structure-activity relationship (SAR) is crucial in leveraging this scaffold for drug development.

Caption: Logical workflow for SAR exploration.

Safety Information

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is considered an irritant.[1][4]

-

Hazard Codes: Xi, Xn[4]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[4]

-

Safety Precautions: It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and eye/face protection.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 5-PYRIDIN-2-YLTHIOPHENE-2-CARBALDEHYDE price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 4. 5-PYRIDIN-2-YLTHIOPHENE-2-CARBALDEHYDE CAS#: 132706-12-8 [amp.chemicalbook.com]

- 5. 5-Pyridin-2-ylthiophene-2-carbaldehyde, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. Antitumor activity of novel pyridine, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde | 1015939-92-0 [smolecule.com]

- 14. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. journalskuwait.org [journalskuwait.org]

An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a pyridine ring linked to a thiophene-2-carbaldehyde moiety. This bifunctional scaffold has garnered interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with its constituent aromatic systems. The presence of both a nucleophilic pyridine nitrogen and a reactive aldehyde group makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structure, properties, and synthetic approaches for 5-(Pyridin-2-yl)thiophene-2-carbaldehyde, along with relevant experimental protocols.

Chemical Structure and Properties

The structural and physicochemical properties of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde are fundamental to its reactivity and potential applications.

Structure:

-

IUPAC Name: 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

-

CAS Number: 132706-12-8

-

Molecular Formula: C₁₀H₇NOS

-

Canonical SMILES: C1=CC=NC(=C1)C2=CC=C(S2)C=O

Physicochemical Properties:

A summary of the key physicochemical properties of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 189.23 g/mol | [1] |

| Melting Point | 122-125 °C | [1] |

| Boiling Point (Predicted) | 356.1 ± 32.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.269 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.13 ± 0.19 | [1] |

| Appearance | Orange crystalline powder | [1] |

Spectral Data:

Synthesis and Experimental Protocols

The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. A more recent approach involves a "skeletal editing" of pyridines.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For the synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde, this would involve the coupling of a pyridine-containing boronic acid or ester with a thiophene-2-carbaldehyde derivative bearing a leaving group (e.g., a halogen), or vice versa.[3]

Illustrative Experimental Protocol (based on a similar Suzuki-Miyaura reaction): [3][4]

Reaction Scheme:

Py = Pyridin-2-yl, Th = Thiophene-2,5-diyl, CHO = Carbaldehyde

Materials:

-

5-Bromothiophene-2-carbaldehyde

-

Pyridine-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction flask, add 5-bromothiophene-2-carbaldehyde (1.0 equivalent), pyridine-2-boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.

-

Heat the mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-(Pyridin-2-yl)thiophene-2-carbaldehyde.

Stille Cross-Coupling

The Stille coupling reaction provides an alternative route, typically involving the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. For this synthesis, one could react 2-(tributylstannyl)pyridine with 5-bromothiophene-2-carbaldehyde.[5]

General Synthetic Workflow for Cross-Coupling Reactions:

Skeletal Editing of Pyridines

A novel approach for the synthesis of thiophene-2-carbaldehydes involves the "skeletal editing" of pyridines. This method utilizes a CN-to-S atom swap through a series of reactions involving nucleophilic addition, ring-opening, and ring-closing. This strategy has been demonstrated for the late-stage modification of complex pyridine-containing molecules.[6][7]

Experimental Protocol for Skeletal Editing (General Procedure): [6]

-

Preparation of Zincke Salt: The starting pyridine is reacted with a 1-halo-2,4-dinitrobenzene to form the corresponding Zincke salt.

-

Ring Opening: The Zincke salt is treated with a nucleophile, such as pyrrolidine, to induce ring opening.

-

Ring Closing with Sulfur Insertion: The resulting intermediate is then reacted with elemental sulfur (S₈) and a base (e.g., potassium tert-butoxide) in a solvent like DMSO at an elevated temperature to facilitate the ring closure and formation of the thiophene-2-carbaldehyde product.

Potential Applications in Drug Discovery

While specific biological data for 5-(Pyridin-2-yl)thiophene-2-carbaldehyde is limited, the broader class of pyridine-thiophene derivatives has shown significant promise in various therapeutic areas. The core structure is considered a "privileged scaffold" in medicinal chemistry.

Anticancer Activity:

Numerous derivatives of similar pyridine-thiophene structures have demonstrated potent anticancer activity. For example, derivatives of 5-(thiophen-2-yl)nicotinaldehyde have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer.[8] The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest.[8] Structure-activity relationship (SAR) studies have indicated that substituting the pyridine with a thiophene can significantly enhance the anticancer potency of certain inhibitors.[6]

Kinase Inhibition:

The pyridine-thiophene scaffold is also a key feature in the development of kinase inhibitors. For instance, 5-pyrrolopyridinyl-2-thiophenecarboxamides have been identified as potent inhibitors of AKT kinase, a crucial node in cell signaling pathways often dysregulated in cancer.[9]

Other Potential Therapeutic Areas:

The versatility of the pyridine-thiophene core suggests its potential in other areas of drug discovery. The individual heterocyclic components are present in drugs targeting a wide range of conditions, and their combination in a single molecule offers opportunities for developing novel therapeutic agents.

Logical Flow for Drug Discovery Application:

Conclusion

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a valuable heterocyclic compound with a well-defined structure and a range of accessible synthetic routes. Its utility as a versatile intermediate, coupled with the demonstrated biological potential of the broader class of pyridine-thiophene derivatives, makes it a molecule of significant interest for researchers in organic synthesis, medicinal chemistry, and drug development. Further investigation into the specific biological activities of this compound and its direct derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 5-PYRIDIN-2-YLTHIOPHENE-2-CARBALDEHYDE CAS#: 132706-12-8 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde (CAS Number: 132706-12-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a pyridine ring linked to a thiophene-2-carbaldehyde, presents a versatile scaffold for the synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies, and a discussion of its potential biological activities based on structurally related compounds. While direct biological data for the title compound is not extensively available in the current literature, this document aims to serve as a foundational resource for researchers exploring its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde is presented in Table 1. This data is crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 132706-12-8 | [1] |

| Molecular Formula | C₁₀H₇NOS | [1] |

| Molecular Weight | 189.24 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Melting Point | 122-125 °C | |

| Boiling Point | 356.1 °C at 760 mmHg | |

| Density | 1.269 g/cm³ | |

| Flash Point | 169.2 °C |

Note: Some physical properties are sourced from chemical supplier databases and may be predicted values.

Synthesis and Experimental Protocols

The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde can be achieved through several synthetic strategies, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For the synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde, this involves the coupling of a pyridine-containing boronic acid with a halogenated thiophene-2-carbaldehyde, or vice versa. A plausible and efficient route is the coupling of 2-pyridylboronic acid with 5-bromothiophene-2-carbaldehyde.

Experimental Protocol:

-

Materials:

-

5-Bromothiophene-2-carbaldehyde

-

2-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

-

Procedure:

-

To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromothiophene-2-carbaldehyde (1.0 eq), 2-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 5-(Pyridin-2-yl)thiophene-2-carbaldehyde.

-

Diagram of Synthetic Workflow:

Caption: Suzuki-Miyaura synthesis workflow.

Skeletal Editing of Pyridines

An innovative approach for the synthesis of thiophene-2-carbaldehydes involves the skeletal editing of pyridines.[3] This method utilizes elemental sulfur to transform a pyridine ring into a thiophene ring.

Experimental Protocol (General):

-

Materials:

-

A suitable N-activated pyridinium salt (e.g., Zincke salt derived from 2-substituted pyridine)

-

Pyrrolidine

-

Elemental sulfur (S₈)

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Prepare the Zincke salt by reacting the corresponding pyridine with a suitable activating agent (e.g., 1-chloro-2,4-dinitrobenzene).[4]

-

In a reaction vessel, dissolve the Zincke salt in a suitable solvent and treat with pyrrolidine to form the Zincke imine intermediate.

-

After formation of the intermediate, add elemental sulfur and potassium tert-butoxide in DMSO.

-

Heat the reaction mixture (e.g., to 100 °C) and stir for several hours.

-

After the reaction is complete, perform an appropriate work-up and purification, typically involving extraction and column chromatography, to isolate the desired thiophene-2-carbaldehyde product.[3]

-

Potential Biological Activities and Signaling Pathways

While specific biological data for 5-(Pyridin-2-yl)thiophene-2-carbaldehyde is limited in publicly available literature, the structural motifs of pyridine and thiophene are present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable scaffold for the development of new therapeutic agents.

Anticancer Potential

Derivatives of structurally similar compounds, such as those containing pyridine and thiophene rings, have demonstrated notable anticancer activity.[5][6] For instance, certain thiophene carboxamide derivatives have been investigated as biomimetics of combretastatin A-4 (CA-4), a potent anticancer agent.[7] The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Thiosemicarbazone derivatives of pyridine-2-carbaldehyde have also been shown to possess antineoplastic activity.[4] The biological activity of these complexes is thought to be related to their redox properties and their ability to interact with cellular thiols like glutathione.[8]

Anti-inflammatory and Analgesic Potential

The thiophene scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid.[9][10] Compounds containing both pyridine and thiophene moieties have been synthesized and shown to exhibit good anti-inflammatory and analgesic activities in preclinical models. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes.

Neurological Activity

Thiophene-containing compounds have also been explored for their potential in treating neurological disorders. For example, certain thiophene carboxamides have been identified as selective monoamine oxidase B (MAO-B) inhibitors, which have therapeutic potential for neurodegenerative diseases and cognitive enhancement.[11] Additionally, various pyridine and thiophene derivatives have been investigated for their antiseizure and antinociceptive properties.[12][13]

Hypothetical Signaling Pathway Involvement (Based on Related Compounds):

The following diagram illustrates a potential mechanism of action for a hypothetical anticancer derivative of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde, based on the known activities of related compounds that target tubulin polymerization.

Caption: Hypothetical anticancer mechanism.

Conclusion

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a promising heterocyclic building block with significant potential for applications in drug discovery and materials science. While direct biological data for this specific compound is not yet widely reported, the known activities of structurally related molecules suggest that it is a valuable scaffold for the development of novel anticancer, anti-inflammatory, and neuroactive agents. The synthetic protocols outlined in this guide provide a solid foundation for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation in a range of biological assays to fully elucidate the therapeutic potential of this versatile molecule.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antitumor activity of novel pyridine, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis methodologies, and known biological activities of its derivatives. Particular emphasis is placed on experimental protocols for its synthesis and the exploration of its potential as a scaffold in drug discovery.

Chemical Identity and Properties

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a biheterocyclic aromatic compound featuring a pyridine ring linked to a thiophene-2-carbaldehyde moiety. Its IUPAC name is confirmed as 5-pyridin-2-ylthiophene-2-carbaldehyde .[1] This structure serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 5-pyridin-2-ylthiophene-2-carbaldehyde | [1] |

| CAS Number | 132706-12-8 | [1][2][3] |

| Molecular Formula | C₁₀H₇NOS | [1][2][3] |

| Molecular Weight | 189.23 g/mol | [1][2] |

| Appearance | Orange crystalline powder | [4] |

| Melting Point | 122-125 °C | [2][4] |

| Boiling Point | 356.1 °C at 760 mmHg | [2] |

| Density | 1.269 g/cm³ | [2] |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(S2)C=O | [1] |

| InChI | InChI=1S/C10H7NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-7H | [1] |

Synthesis Methodologies

The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde and its analogs can be achieved through several modern organic chemistry techniques. The most prominent and versatile methods include palladium-catalyzed cross-coupling reactions and innovative skeletal editing strategies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds. In the context of synthesizing the target molecule, this involves the reaction of a pyridine boronic acid derivative with a brominated thiophene-2-carbaldehyde, or vice versa.

Experimental Protocol: Synthesis of a Related Compound, 5-(Thiophen-2-yl)nicotinaldehyde

This protocol for a structurally similar compound illustrates the general principles of the Suzuki-Miyaura coupling for this class of molecules.[1][5]

-

Materials:

-

5-Bromonicotinaldehyde (1.0 eq)

-

Thiophene-2-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

In a round-bottom flask, combine 5-bromonicotinaldehyde, thiophene-2-boronic acid, and potassium carbonate.

-

Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Under an inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[1]

-

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow

Skeletal Editing of Pyridines

A novel and powerful strategy for the synthesis of thiophene-2-carbaldehydes involves the skeletal editing of pyridines. This method utilizes elemental sulfur to achieve a C-N to S atom swap through an addition of nucleophiles, ring-opening, and ring-closing (ANRORC) process.[6][7]

Experimental Protocol: Skeletal Editing of a Substituted Pyridine

This protocol details the general procedure for converting a pyridine derivative into a corresponding thiophene-2-carbaldehyde.[6][7]

-

Materials:

-

Substituted N-(2,4-dinitrophenyl) pyridinium salt (Zincke salt) (0.1 mmol)

-

Pyrrolidine (0.25 mmol)

-

Chloroform (1.0 mL)

-

Elemental Sulfur (S₈) (0.2 mmol)

-

Potassium tert-butoxide (0.1 mmol)

-

Dimethyl sulfoxide (DMSO) (1.0 mL)

-

-

Procedure:

-

To a flask, add the Zincke salt and chloroform.

-

Add pyrrolidine dropwise and stir at 25 °C for 1 hour.

-

Remove the solvent under reduced pressure.

-

Add elemental sulfur, potassium tert-butoxide, and DMSO to the residue.

-

Stir the resulting solution at 100 °C for 12 hours.

-

After cooling, the product can be isolated and purified using standard techniques such as column chromatography.[6][7]

-

Diagram 2: Skeletal Editing Logical Flow

Applications in Drug Discovery and Materials Science

While 5-(Pyridin-2-yl)thiophene-2-carbaldehyde itself is primarily a building block, its derivatives have shown promising biological activities, suggesting its potential as a scaffold in drug discovery. The thiophene and pyridine moieties are prevalent in many FDA-approved drugs.

Biological Activities of Derivatives

Derivatives of the core 5-(pyridin-2-yl)thiophene structure have been investigated for a range of therapeutic applications.

-

Antitumor Activity: Thiophene and pyridine derivatives have demonstrated in vitro antitumor activity against various cancer cell lines.[8][9][10] For example, certain amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have shown potent inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, and prolonged the survival of mice with L1210 leukemia.[9]

-

Antibacterial and Antifungal Activity: Thiophene-2-carboxamide derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] The structural features of the pyridine-thiophene scaffold suggest potential for the development of novel antimicrobial agents.

-

Enzyme Inhibition: Derivatives have been synthesized and evaluated as inhibitors of various enzymes. For instance, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been studied as lipoxygenase inhibitors with potential anticancer activity.[11]

Table 2: Biological Activities of Related Thiophene and Pyridine Derivatives

| Activity | Compound Class | Key Findings | Reference(s) |

| Antitumor | Pyridine-2-carboxaldehyde thiosemicarbazones | Inhibition of ribonucleotide reductase, activity against L1210 leukemia. | [9] |

| Antitumor | Novel pyridine and thiophene derivatives | In vitro activity against Ehrlich ascites carcinoma cells. | [8] |

| Antibacterial | Thiophene-2-carboxamide derivatives | Activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa. | [11] |

| Enzyme Inhibition | N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides | Lipoxygenase inhibition. | [11] |

| Acetylcholinesterase Inhibition | Thiophene derivatives | Potential for Alzheimer's disease treatment. | [12] |

Potential Signaling Pathway Involvement

Given the activity of derivatives as kinase inhibitors and in cancer models, it is plausible that molecules derived from the 5-(pyridin-2-yl)thiophene-2-carbaldehyde scaffold could modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. A common target for such heterocyclic compounds is the c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade. Quantitative structure-activity relationship (QSAR) studies have been performed on thiophene derivatives to explore their JNK inhibitory activity.[4][13]

Diagram 3: Hypothetical Kinase Signaling Pathway Modulation

Conclusion

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a valuable heterocyclic compound with a straightforward synthesis and significant potential for derivatization. The robust synthetic methodologies, including Suzuki-Miyaura coupling and innovative skeletal editing, provide accessible routes to this scaffold. The diverse biological activities exhibited by its derivatives underscore its importance as a platform for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into the structure-activity relationships and mechanism of action of novel derivatives is warranted to fully exploit the therapeutic potential of this promising chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. brieflands.com [brieflands.com]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. brieflands.com [brieflands.com]

- 12. mdpi.com [mdpi.com]

- 13. repository.brieflands.com [repository.brieflands.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-(Pyridin-2-yl)thiophene-2-carbaldehyde. This molecule, featuring a pyridine ring linked to a thiophene-2-carbaldehyde moiety, is of significant interest in medicinal chemistry and materials science due to its structural motifs, which are present in numerous biologically active compounds. This document collates available data on its physical and spectral characteristics, outlines general experimental protocols for their determination, and discusses the potential biological significance based on related structures. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Physical Properties

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a crystalline solid at room temperature. Its core structure consists of a pyridine ring attached at the 2-position to the 5-position of a thiophene ring, which in turn bears a carbaldehyde group at its 2-position.

Table 1: General and Physicochemical Properties of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NOS | [1] |

| Molecular Weight | 189.24 g/mol | [1] |

| CAS Number | 132706-12-8 | [1] |

| Appearance | Crystalline powder | [2] |

| Color | Orange | [2] |

| Melting Point | 122-125 °C | [2] |

| Boiling Point | 356.1 ± 32.0 °C (Predicted) | [2] |

| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.13 ± 0.19 (Predicted) | [2] |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation and purity assessment of the compound.

Table 2: Predicted ¹H NMR Spectral Data for 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.9 - 10.1 | Singlet |

| Thiophene-H3 | 7.7 - 7.9 | Doublet |

| Thiophene-H4 | 7.2 - 7.4 | Doublet |

| Pyridine-H6 | 8.5 - 8.7 | Doublet |

| Pyridine-H4 | 7.8 - 8.0 | Triplet of Doublets |

| Pyridine-H5 | 7.2 - 7.4 | Triplet |

| Pyridine-H3 | 7.6 - 7.8 | Doublet |

Table 3: Predicted ¹³C NMR Spectral Data for 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 182 - 185 |

| Thiophene C5 | 150 - 153 |

| Pyridine C2' | 150 - 153 |

| Thiophene C2 | 143 - 146 |

| Pyridine C6' | 149 - 151 |

| Pyridine C4' | 136 - 138 |

| Thiophene C3 | 135 - 137 |

| Thiophene C4 | 126 - 128 |

| Pyridine C5' | 123 - 125 |

| Pyridine C3' | 120 - 122 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted FT-IR Spectral Data for 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aldehyde) | Stretching | 2830 - 2810, 2730 - 2710 | Medium, Weak |

| C=O (Aldehyde) | Stretching | 1710 - 1685 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong |

| C-N (Pyridine) | Stretching | 1350 - 1250 | Medium |

| C-S (Thiophene) | Stretching | 850 - 750 | Medium |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde in a suitable solvent (e.g., ethanol or acetonitrile) is expected to exhibit absorption maxima characteristic of extended π-conjugated systems. Thiophene itself shows an absorption band around 260 nm.[3] The extended conjugation in the target molecule is likely to shift the absorption to longer wavelengths.

Experimental Protocols

The following are general methodologies for the determination of the physicochemical and spectroscopic properties of organic compounds like 5-(Pyridin-2-yl)thiophene-2-carbaldehyde.

Synthesis

A plausible synthetic route for 5-(Pyridin-2-yl)thiophene-2-carbaldehyde involves the skeletal editing of a corresponding substituted pyridine.[4]

Protocol:

-

Zincke Salt Formation: The appropriate pyridine starting material is reacted with an activating agent like 1-halo-2,4-dinitrobenzene in a suitable solvent such as acetone or ethanol and heated.[4]

-

Ring Opening: The resulting Zincke salt is treated with a nucleophile, for instance, pyrrolidine, in a solvent like chloroform at room temperature.[4]

-

Ring Closure and Aldehyde Formation: The intermediate is then reacted with elemental sulfur (S₈) and a base such as potassium tert-butoxide in a high-boiling solvent like DMSO at an elevated temperature (e.g., 100 °C).[4]

-

Hydrolysis and Work-up: The reaction mixture is subjected to aqueous work-up to hydrolyze the final intermediate to the desired aldehyde.

-

Purification: The crude product is purified using standard techniques like column chromatography on silica gel.

Melting Point Determination

Protocol:

-

A small amount of the crystalline sample is placed in a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[5]

NMR Spectroscopy

Protocol:

-

Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

FT-IR Spectroscopy

Protocol (ATR method):

-

The diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Protocol:

-

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

A cuvette containing the pure solvent is used to record a baseline spectrum.

-

The spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).

-

The wavelength(s) of maximum absorbance (λ_max) are identified.[6]

Potential Biological Significance and Applications in Drug Development

While no specific biological activity or signaling pathway involvement has been reported for 5-(Pyridin-2-yl)thiophene-2-carbaldehyde, its structural components are prevalent in many pharmaceutically active molecules.

-

Thiophene Moiety: Thiophene rings are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7]

-

Pyridine Moiety: The pyridine ring is another key pharmacophore that can improve metabolic stability, permeability, and binding affinity of drug candidates.[8]

-

Carbaldehyde Group: The aldehyde functionality is a versatile synthetic handle that can be readily converted into other functional groups, allowing for the generation of diverse chemical libraries for drug screening. It can also participate in the formation of Schiff bases, which are important intermediates in various biological processes and have been explored as bioactive compounds.

Given these features, 5-(Pyridin-2-yl)thiophene-2-carbaldehyde represents a valuable scaffold for the development of novel therapeutic agents. A general workflow for its biological evaluation is proposed below.

Conclusion

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound with well-defined physicochemical properties and significant potential as a building block in drug discovery and materials science. This guide has summarized the available quantitative data, provided general experimental protocols for its characterization, and outlined its potential for further investigation. The presence of the pyridine, thiophene, and aldehyde functionalities makes it an attractive target for the synthesis of novel compounds with diverse biological activities. Future research should focus on the experimental validation of its predicted spectroscopic properties and a thorough investigation of its biological profile.

References

- 1. scbt.com [scbt.com]

- 2. 5-PYRIDIN-2-YLTHIOPHENE-2-CARBALDEHYDE CAS#: 132706-12-8 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. rsc.org [rsc.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to its unique structural features, which combine the electron-rich thiophene ring with the electron-deficient pyridine ring.

Chemical and Physical Properties

5-(Pyridin-2-yl)thiophene-2-carbaldehyde, with the CAS number 132706-12-8, has the molecular formula C₁₀H₇NOS .[1] It is also known by its systematic IUPAC name, 5-pyridin-2-ylthiophene-2-carbaldehyde.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. Please note that some of the data are predicted values based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NOS | [1][2] |

| Molecular Weight | 189.23 g/mol | [1][2] |

| Appearance | Crystalline powder | |

| Color | Orange | |

| Melting Point | 122-125 °C | |

| Boiling Point (Predicted) | 356.1 ± 32.0 °C at 760 mmHg | |

| Density (Predicted) | 1.269 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.13 ± 0.19 | [1] |

| CAS Number | 132706-12-8 | [1][2] |

Spectroscopic Data (Predicted and Comparative)

Predicted ¹H NMR Data for a Structurally Similar Compound: 5-(Thiophen-2-yl)nicotinaldehyde

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | 9.9 - 10.1 | Singlet |

| Pyridine-H2 | 9.0 - 9.2 | Doublet |

| Pyridine-H4 | 8.2 - 8.4 | Doublet |

| Pyridine-H6 | 8.7 - 8.9 | Singlet |

| Thiophene-H3' | 7.2 - 7.4 | Doublet of doublets |

| Thiophene-H4' | 7.1 - 7.2 | Doublet of doublets |

| Thiophene-H5' | 7.5 - 7.7 | Doublet of doublets |

Experimental ¹H and ¹³C NMR Data for Thiophene-2-carbaldehyde [3]

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | |

| CHO | 9.95 (s, 1H) |

| Thiophene-H | 7.80–7.77 (m, 2H), 7.22 (t, J = 4.3 Hz, 1H) |

| ¹³C NMR | |

| C=O | 183.1 |

| Thiophene-C | 144.0, 136.5, 135.2, 128.4 |

Experimental ¹³C NMR Data for 2-Pyridinecarboxaldehyde [4]

| Carbon | Chemical Shift (ppm) |

| C=O | 193.5 |

| C2 | 152.8 |

| C6 | 150.0 |

| C4 | 137.1 |

| C3 | 127.8 |

| C5 | 124.7 |

Predicted Infrared (IR) Absorption Data

The IR spectrum is expected to show characteristic absorption bands for its functional groups.[5]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1710–1730 (strong) |

| Aldehyde | C-H stretch | ~2830 (weak) |

| Aromatic Rings | C=C stretch | 1600–1650 |

| Aromatic Rings | C-H stretch | >3000 |

| Thiophene Ring | C-S out-of-plane bend | 700–800 |

Experimental Protocols

Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

While a specific, detailed protocol for the synthesis of this exact molecule is not widely published, it can be synthesized using established cross-coupling methodologies. The Suzuki-Miyaura and Stille cross-coupling reactions are the most common and effective methods for forming the C-C bond between the pyridine and thiophene rings.

2.1.1. Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of 5-(pyridin-2-yl)thiophene-2-carbaldehyde, this can be achieved by reacting either 2-pyridylboronic acid with 5-bromothiophene-2-carbaldehyde or 5-formylthiophene-2-boronic acid with 2-bromopyridine.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

2.1.2. Stille Cross-Coupling Reaction

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that utilizes an organotin reagent. The synthesis could involve the reaction of 2-(tributylstannyl)pyridine with 5-bromothiophene-2-carbaldehyde.

General Experimental Protocol for Stille Coupling:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the organohalide (1.0 eq.), the organostannane (1.0-1.2 eq.), and a palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq.), in a suitable anhydrous solvent (e.g., toluene, DMF, or THF).

-

Additives (Optional): In some cases, additives like Cu(I) salts or lithium chloride can accelerate the reaction.

-

Reaction Execution: Heat the mixture to a temperature between 80 and 120 °C and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Work-up: After cooling, the reaction mixture can be filtered through a pad of celite. The filtrate is then typically washed with an aqueous solution of potassium fluoride to remove tin byproducts. Extract the aqueous layer with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

FT-IR Spectroscopic Analysis Protocol

A general methodology for acquiring a Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like 5-(Pyridin-2-yl)thiophene-2-carbaldehyde using the KBr pellet method is as follows:[5]

-

Sample Preparation: Thoroughly dry potassium bromide (KBr) powder in an oven to remove any moisture. Grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powdered mixture into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Applications in Research and Drug Development

While specific biological activities of 5-(pyridin-2-yl)thiophene-2-carbaldehyde are not extensively reported, its structural motifs are present in many biologically active molecules. Thiophene and its derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[6] Similarly, the pyridine ring is a common scaffold in many approved drugs.[7]

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.[8] For instance, structurally related 5-(pyridin-2-yl)thiazoles have been investigated as inhibitors of transforming growth factor-beta type 1 receptor (ALK5) kinase.[9] The aldehyde functional group is particularly useful for derivatization, allowing for the construction of Schiff bases, chalcones, and other heterocyclic systems with diverse biological activities.

Visualizations

Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the proposed synthetic routes for 5-(Pyridin-2-yl)thiophene-2-carbaldehyde.

Caption: Suzuki-Miyaura cross-coupling synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde.

Caption: Stille cross-coupling synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde.

Experimental Workflow

The general workflow for the synthesis and characterization of the target compound is depicted below.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. 2-Pyridinecarboxaldehyde(1121-60-4) 13C NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. 5-(Pyridin-3-yl)thiophene-2-carbaldehyde [myskinrecipes.com]

- 9. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Pyridinyl Thiophene Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridinyl thiophene scaffold, a heterocyclic structure incorporating both pyridine and thiophene rings, has emerged as a privileged motif in medicinal chemistry. Its unique electronic properties and three-dimensional architecture allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyridinyl thiophene derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Pyridinyl thiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyridinyl thiophene derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | MCF-7 (Breast) | 5.95 | [1] |

| 1 | HCT-116 (Colon) | 6.09 | [1] |

| 2j | Ehrlich Ascites Carcinoma (EAC) | 54.54 | [2] |

| Thiophene Derivative 6 | Ehrlich Ascites Carcinoma (EAC) | 61.57 | [2] |

| Thiazolyl Pyridine 8e | A549 (Lung) | 0.302 | [3] |

| Thiazolyl Pyridine 8f | A549 (Lung) | 0.788 | [3] |

| Pyridine-Thiazole Hybrid 3 | HL-60 (Leukemia) | 0.57 | [4] |

| Pyridine-Thiazole Hybrid 4 | SK-OV-3 (Ovarian) | 7.87 | [4] |

| Pyridone-based analogue | A549 (Lung) | ~0.008 - 0.015 | [5] |

| Pyridone-based analogue | MCF-7 (Breast) | ~0.008 - 0.015 | [5] |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) | [6] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) | [6] |

| Thiophene-based oxadiazole 11b | MCF-7 (Breast) | 6.55 | [7] |

| Thiophene-based oxadiazole 11b | HCT-116 (Colon) | 8.20 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pyridinyl thiophene compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridinyl thiophene compounds in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT Assay Workflow

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyridinyl thiophene compounds.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridinyl thiophene scaffolds have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways. A significant target in this context is the p38 mitogen-activated protein kinase (MAPK).

Quantitative Anti-inflammatory Activity Data

The following table presents the inhibitory activity of selected pyridinyl thiophene and related derivatives against key inflammatory targets.

| Compound ID | Target | IC50 (nM) | Reference |

| 6f | p38α MAPK | 81 | [8] |

| 9e | p38α MAPK | 38 | [8] |

| Compound 1b | Anti-inflammatory (% inhibition at 50mg/kg) | 26.5% | [9] |

| Compound 2c | Anti-inflammatory (% inhibition at 50mg/kg) | 33.4% | [9] |

| Thiophene Derivative 29a-d | COX-2 | 310 - 1400 | [10] |

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial pathway in the cellular response to stress and inflammatory stimuli. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Pyridinyl imidazoles and related heterocyclic compounds are known to inhibit p38 MAPK by competing with ATP for its binding site on the kinase.

p38 MAPK Signaling Pathway

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of pyridinyl thiophene compounds.

Experimental Protocol: p38 MAPK Inhibition Assay

The inhibitory effect of pyridinyl thiophene compounds on p38 MAPK activity can be determined using a cell-based ELISA (Enzyme-Linked Immunosorbent Assay).

Materials:

-

Cell line (e.g., THP-1 monocytes)

-

Lipopolysaccharide (LPS) for stimulation

-

Pyridinyl thiophene compounds

-

p38 MAPK activity assay kit (e.g., CASE™ kit)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells in a 96-well plate. Pre-treat the cells with various concentrations of the pyridinyl thiophene compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes) to activate the p38 MAPK pathway.

-

Cell Lysis: Lyse the cells according to the assay kit protocol to release the cellular proteins.

-

ELISA: Perform the ELISA as per the manufacturer's instructions. This typically involves capturing total and phosphorylated p38 MAPK on an antibody-coated plate.

-

Detection: Add a detection antibody and a substrate to generate a colorimetric signal.

-

Measurement: Measure the absorbance using a microplate reader.

-

Analysis: Determine the ratio of phosphorylated p38 to total p38 and calculate the percentage of inhibition by the test compounds.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyridinyl thiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyridinyl thiophene and related compounds against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2-oxo-pyridine derivative 3b | MRSA | 62.5 | [11] |

| Pyridine derivative 2b | MRSA | 125 | [11] |

| Pyridine derivative 6b | P. aeruginosa | 62.5 | [11] |

| Thiophene derivative 4 | Col-R A. baumannii (MIC50) | 16 | [12] |

| Thiophene derivative 4 | Col-R E. coli (MIC50) | 8 | [12] |

| Pyridothienopyrimidine 3a | S. aureus | 4 | [13] |

| Pyridothienopyrimidine 5a | E. coli | 8 | [13] |

| Pyridothienopyrimidine 9b | C. albicans | 4 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyridinyl thiophene compounds

-

96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the pyridinyl thiophene compounds in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Kinase Inhibitory Activity

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Pyridinyl thiophene scaffolds have been successfully developed as potent inhibitors of various kinases.

Quantitative Kinase Inhibitory Data

The following table highlights the inhibitory activity of pyridinyl thiophene and related derivatives against specific kinases.

| Compound ID | Kinase Target | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyridine-thiophene 5e | FLT3 | - (Potent) | [14] |

| Imidazo[1,2-a]pyridine-thiophene 5g | FLT3 | - (Moderate) | [14] |

| Pyridinyltriazole 5c | p38 MAPK | - (Significant inhibition at 1 µM) | [15] |

| Pyridinyltriazole 5d | p38 MAPK | - (Significant inhibition at 1 & 10 µM) | [15] |

| Pyridothienopyrimidin-4-one 7a | Pim-1 | 1.18 | |

| Pyridothienopyrimidin-4-one 7c | Pim-1 | 1.38 | |

| Pyridothienopyrimidin-4-one 9 | Pim-1 | 4.18 |

Synthesis of Pyridinyl Thiophene Scaffolds

A variety of synthetic strategies have been developed to construct the pyridinyl thiophene core. One common approach is the Gewald reaction, which involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur. Another versatile method is the Suzuki cross-coupling reaction, which allows for the formation of a C-C bond between a thiophene boronic acid derivative and a pyridine halide.

General Synthetic Protocol: Skeletal Editing of Pyridines to Thiophenes

A novel approach involves the skeletal editing of pyridines to directly form thiophene-2-carbaldehydes.[16]

Materials:

-

Substituted pyridine

-

1-Halo-2,4-dinitrobenzene

-

Acetone or ethanol

-

Pyrrolidine

-

Elemental sulfur (S₈)

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO)

-

Chloroform (CHCl₃)

Procedure:

-

Zincke Salt Formation: React the appropriate pyridine with 1-halo-2,4-dinitrobenzene in acetone or ethanol at 60-80°C for 24 hours to form the Zincke salt.

-

Ring Opening: Treat the Zincke salt with pyrrolidine in chloroform at room temperature for 1 hour to induce ring opening.

-

Ring Closure: After removing the solvent, add elemental sulfur, potassium tert-butoxide, and DMSO. Stir the mixture at 100°C for 12 hours to facilitate the ring closure and formation of the thiophene-2-carbaldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor activity of novel pyridine, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT Assay Principle [scispace.com]

- 4. MTT Assay Protocol | BioRender Science Templates [biorender.com]

- 5. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. atcc.org [atcc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apec.org [apec.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

The Ascendant Pyridyl Thiophene Scaffold: A Technical Guide to Synthesis, Biological Activity, and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and thiophene rings has given rise to a class of heterocyclic compounds with significant potential in medicinal chemistry. Pyridyl thiophenes serve as privileged scaffolds, demonstrating a wide array of biological activities that have positioned them as promising candidates for drug development, particularly in oncology and infectious diseases. Their unique electronic properties and structural versatility allow for fine-tuning of their interactions with various biological targets. This technical guide provides a comprehensive overview of the core chemistry of pyridyl thiophenes, including detailed synthetic methodologies, a summary of their biological applications with quantitative data, and a look into the strategic workflows for their development as therapeutic agents.

Core Synthetic Strategies

The construction of the pyridyl thiophene core is primarily achieved through modern cross-coupling reactions, with Suzuki-Miyaura and Stille couplings being the most prevalent methods. Additionally, direct C-H activation has emerged as a powerful and atom-economical alternative.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between a pyridyl halide (or triflate) and a thiophene boronic acid (or ester), or vice versa.[1][2][3][4] The reaction is typically catalyzed by a palladium complex in the presence of a base.

A general workflow for the synthesis of pyridyl thiophenes via Suzuki-Miyaura coupling is depicted below.

Caption: Suzuki-Miyaura Coupling Workflow.

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-bromopyridine (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

-

Solvent Addition: Add a 4:1 mixture of dioxane and water (10 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(thiophen-2-yl)pyridine.

Stille Cross-Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex.[5][6][7][8][9] For pyridyl thiophene synthesis, this typically involves coupling a pyridyl halide with a thienylstannane or a thienyl halide with a pyridylstannane. While effective, the toxicity of organotin reagents is a significant drawback.[8][9]

Caption: Stille Coupling Workflow.

-

Reaction Setup: In a clean, dry Schlenk tube, combine 3-bromopyridine (1.0 mmol), 2-(tributylstannyl)thiophene (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

-

Inert Atmosphere: Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.

-

Heating: Heat the reaction mixture to 110 °C under an argon atmosphere.

-

Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 12-18 hours).

-

Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of KF (10 mL). Stir vigorously for 1 hour to precipitate the tin byproducts.

-

Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the product.

Direct C-H Activation

Direct C-H activation is an increasingly popular method that avoids the pre-functionalization of starting materials required in traditional cross-coupling reactions.[10] This approach involves the direct coupling of a C-H bond of one aromatic ring with a C-X (where X is a halogen) bond of another, catalyzed by a transition metal. For pyridyl thiophene synthesis, this could involve the C-H activation of a thiophene and its coupling with a pyridyl halide.

Biological Activity and Applications in Drug Development

Pyridyl thiophene derivatives have demonstrated a broad spectrum of biological activities, with a significant number of compounds showing promise as kinase inhibitors for the treatment of cancer.

Pyridyl Thiophenes as Kinase Inhibitors

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[11][12] Pyridyl thiophenes have been identified as potent inhibitors of several kinases, including FLT3, Pim-1, and TYK2.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in hematopoiesis.[13][14] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase and are associated with a poor prognosis in acute myeloid leukemia (AML).[14][15] Several pyridyl thiophene-based compounds have been developed as FLT3 inhibitors.[16][17][18]

Caption: FLT3 Signaling Pathway and Inhibition.

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival, proliferation, and drug resistance.[19][20] Pyridyl thiophene scaffolds have been utilized to develop potent Pim-1 inhibitors.[21]

Caption: Pim-1 Signaling and Inhibition.

Quantitative Biological Data

The following tables summarize the inhibitory activities of selected pyridyl thiophene derivatives against various kinases.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine-Thiophene Derivatives against FLT3 [16]

| Compound | FLT3 IC₅₀ (nM) |

| 5a | >10000 |

| 5e | 120 |

| 5g | 58 |

| 5o | 25 |

Table 2: Inhibitory Activity of Pyridine-Based Derivatives against Pim-1 Kinase [21]

| Compound | Pim-1 IC₅₀ (nM) |

| 6 | 19.4 |

| 11 | 42.3 |

| 12 | 14.3 |

| 13 | 19.8 |

| Staurosporine (Control) | 16.7 |

Drug Discovery and Development Workflow

The development of pyridyl thiophene-based drugs, particularly kinase inhibitors, follows a structured workflow from initial discovery to preclinical evaluation.

Caption: Kinase Inhibitor Drug Discovery Workflow.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)[17]

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a fluorescence-based method.

-

Reagents and Materials:

-

Kinase (e.g., recombinant human FLT3).

-

Fluorescently labeled peptide substrate.

-

ATP.

-

Assay buffer.

-

Test compounds (pyridyl thiophene derivatives) dissolved in DMSO.

-

384-well microplate.

-

Plate reader capable of fluorescence detection.

-

-

Procedure: a. Add assay buffer to the wells of the microplate. b. Add the test compounds at various concentrations (typically a serial dilution). c. Add the kinase to the wells and incubate for a short period to allow for compound binding. d. Initiate the reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Read the fluorescence on a plate reader.

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The pyridyl thiophene scaffold represents a highly versatile and valuable platform in modern medicinal chemistry. The synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide efficient access to a wide range of derivatives. The demonstrated potent biological activities, especially as kinase inhibitors, underscore the therapeutic potential of this compound class. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly lead to the development of new and effective pyridyl thiophene-based drugs for a variety of diseases. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and rapidly evolving field.

References

- 1. mdpi.com [mdpi.com]